molecular formula C15H22N2O2S B2403166 tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate CAS No. 1353967-38-0

tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2403166
CAS No.: 1353967-38-0
M. Wt: 294.41
InChI Key: OJNXKUHQYKXBTM-UHFFFAOYSA-N
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Description

tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a pyridine-thioether moiety and a tert-butyl carbamate protecting group. This structure combines a rigid pyrrolidine ring with a sulfur-containing aromatic system, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

tert-butyl 2-(pyridin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-6-7-12(17)11-20-13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNXKUHQYKXBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyridin-2-ylthiomethyl chloride with tert-butyl pyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylthio moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butyl group or to modify the pyrrolidine ring.

    Substitution: The pyridin-2-ylthio moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-tert-butylated products or modified pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio moiety can bind to metal ions or enzymes, influencing their activity. The compound may also interact with cellular receptors, modulating signaling pathways and biological responses.

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl pyrrolidine carboxylates with diverse substituents. Below is a comparative analysis with structurally related analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups References
tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate Pyridin-2-ylthio methyl ~309.4 (estimated) Thioether, carbamate Target compound
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 4-Octylphenethyl 415.6 Phenethyl, alkyl chain
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodo, methoxy pyridinyloxy methyl ~476.3 Ether, halogen, carbamate
tert-Butyl (2S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Methyl, pyridinyloxy methyl 392.4 Ether, carbamate
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Aminomethyl 200.3 Amine, carbamate

Key Observations :

  • Electronic Effects : The thioether group in the target compound (vs. ethers in ) enhances nucleophilicity and may improve binding to metal ions or electrophilic biological targets.
  • Halogenation : The iodo-substituted analog offers opportunities for further functionalization via cross-coupling reactions, which the target compound lacks.

Key Observations :

  • The target compound’s synthesis may require optimized conditions for thioether formation, which is sensitive to oxidation.
  • Higher yields (e.g., 93% in ) are achieved with stable intermediates and mild bases (e.g., Cs₂CO₃), whereas sterically hindered reactions (e.g., ) yield less (78%).
Physicochemical and Spectral Properties
Compound Name Physical State NMR Data Highlights Stability Notes
This compound Likely oil or solid Expected δ ~1.4 ppm (t-Bu), δ ~7.5 ppm (pyridine-H) Sensitive to oxidation (thioether).
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate Colorless oil δ 0.88 (t, 3H, CH₃), δ 7.1–7.3 (m, aromatic-H) Stable under inert atmosphere .
tert-Butyl (2S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Solid δ 1.45 (s, 9H, t-Bu), δ 8.3 (d, pyridine-H) Stable to chromatography .

Key Observations :

  • The target compound’s thioether group may lead to broader NMR peaks due to hindered rotation, unlike ether analogs .
  • Solid-state stability varies; tert-butyl carbamates generally resist hydrolysis but require anhydrous storage .

Biological Activity

tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate (CAS No. 141699-73-2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2SC_{15}H_{22}N_{2}O_{2}S with a molecular weight of 294.41 g/mol. The compound features a pyrrolidine ring substituted with a pyridin-2-ylthio group and a tert-butyl ester, which contributes to its lipophilicity and potential interactions with biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The pyridin-2-ylthio group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity.
  • Receptor Binding : The steric bulk from the pyrrolidine ring may enhance binding affinity to specific receptors, potentially modulating signal transduction pathways.
  • Lipophilicity : The tert-butyl ester group increases the compound's ability to cross biological membranes, facilitating cellular uptake.

Antitumor Activity

Recent studies have indicated that compounds containing thioether functionalities, similar to those in this compound, exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast Cancer)5.0
Compound BPC3 (Prostate Cancer)3.8
This compoundA549 (Lung Cancer)TBD

Anticonvulsant Activity

The anticonvulsant potential of related pyrrolidine derivatives has been documented in several studies. The structural similarity of this compound suggests it may also exhibit such activity.

Study on Anticancer Effects

In a comparative study, several pyrrolidine derivatives were screened for their cytotoxic effects against different cancer cell lines. The results indicated that compounds with thioether groups demonstrated enhanced cytotoxicity compared to their non-thioether counterparts. This suggests that the incorporation of the pyridin-2-thio group may be crucial for the observed biological activity.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption characteristics. However, acute toxicity assessments reveal that caution is warranted due to potential toxic effects at higher concentrations.

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